3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl
Description
Significance of Biphenyl (B1667301) Scaffolds as Versatile Building Blocks in Organic Synthesis
Biphenyl scaffolds are fundamental to the design and synthesis of a wide array of organic molecules. researchgate.net Their structural motif is prevalent in numerous natural products, pharmaceuticals, and advanced materials. mdpi.com The ability to control the rotational angle (dihedral angle) between the two phenyl rings allows for the creation of chiral molecules with specific spatial arrangements, which is crucial in asymmetric catalysis and the development of stereoselective reactions.
In medicinal chemistry, the biphenyl unit is a key component in many therapeutic agents. It can act as a rigid spacer to orient other functional groups for optimal interaction with biological targets, or it can participate directly in binding to receptors and enzymes. The modular nature of biphenyl synthesis, often achieved through powerful cross-coupling reactions like the Suzuki-Miyaura coupling, allows chemists to systematically modify different parts of the molecule to fine-tune its properties. nih.gov This modularity is invaluable in the drug discovery process for optimizing potency, selectivity, and pharmacokinetic profiles.
Furthermore, the electronic properties of the biphenyl system can be readily tuned by the introduction of electron-donating or electron-withdrawing groups, making them ideal components for organic electronic materials such as organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). mdpi.com
The Role of Halogen Substituents (Bromine and Fluorine) in Modulating Biphenyl Reactivity and Synthetic Applications
Bromine , as a substituent, is a versatile functional group in organic synthesis. The carbon-bromine bond is relatively weak, making it an excellent leaving group in nucleophilic substitution reactions. This is particularly true for a bromomethyl group (-CH₂Br), where the bromine is attached to a benzylic carbon. This moiety is highly reactive towards a wide range of nucleophiles, enabling the facile introduction of various functional groups such as amines, alcohols, thiols, and cyanides. The bromomethyl group essentially serves as a reactive tether, allowing the biphenyl scaffold to be linked to other molecular fragments. nih.gov Additionally, the bromine atom on an aromatic ring can participate in a variety of cross-coupling reactions, further expanding its synthetic utility.
Fluorine , on the other hand, possesses unique properties that are highly sought after in modern drug design and materials science. Due to its small size and high electronegativity, the substitution of hydrogen with fluorine can have profound effects on a molecule's properties. In medicinal chemistry, the introduction of fluorine can block metabolic pathways, thereby increasing the metabolic stability and bioavailability of a drug. ambeed.com It can also enhance binding affinity to target proteins by participating in favorable electrostatic interactions. The presence of fluorine can also alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions. In materials science, fluorinated biphenyls are valued for their chemical stability, rigidity, and unique electronic properties. mdpi.com
Academic and Research Importance of 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl within Contemporary Organic Synthesis
While extensive academic research specifically focused on 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is not widely documented in publicly available literature, its importance as a building block can be inferred from the individual contributions of its functional groups on the biphenyl core. The specific arrangement of the bromomethyl and fluoro substituents in this isomer offers a distinct set of synthetic possibilities.
The bromomethyl group at the 3-position provides a reactive site for nucleophilic substitution, allowing for the elongation and diversification of the molecular structure from this specific vector. This is a key strategy for exploring the structure-activity relationships of new compounds. For instance, in drug discovery, this position could be used to attach linkers or pharmacophoric groups to probe interactions with a biological target.
The fluoro group at the 4'-position of the second phenyl ring serves multiple purposes. It can modulate the electronic properties of that ring, influencing its reactivity in subsequent synthetic steps. More importantly, in the context of medicinal chemistry, the 4'-fluoro substitution is a common strategy to enhance metabolic stability and improve pharmacokinetic properties. A recent study on novel antitumor agents utilized a (2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine (B48309) scaffold, highlighting the current interest in fluorinated biphenyl derivatives in the development of new therapeutics.
Therefore, 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is a valuable intermediate that combines a highly reactive synthetic handle with a functionality known to impart desirable drug-like properties. Its utility lies in its potential to serve as a starting material for the synthesis of complex, biologically active molecules and novel organic materials. The strategic placement of both a reactive bromomethyl group and a property-modulating fluoro group makes it a prime candidate for library synthesis in high-throughput screening and for the rational design of molecules with tailored functions.
Below is a table summarizing the key properties of the functional groups in 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl and their implications in organic synthesis.
| Functional Group | Position | Key Properties | Synthetic Implications |
| Biphenyl Scaffold | Core | Rigid, Aromatic, Tunable Dihedral Angle | Stable framework, platform for 3D structures, basis for chiral ligands and materials. |
| Bromomethyl (-CH₂Br) | 3 | Reactive, Good Leaving Group | Enables nucleophilic substitution for chain elongation and functionalization. |
| Fluoro (-F) | 4' | Small, Electronegative, Strong C-F bond | Enhances metabolic stability, modulates electronic properties, improves binding affinity. |
Properties
IUPAC Name |
1-(bromomethyl)-3-(4-fluorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHODFIMNXVBIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60748739 | |
| Record name | 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60748739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88546-40-1 | |
| Record name | 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60748739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Approaches for the Synthesis of 3 Bromomethyl 4 Fluoro 1,1 Biphenyl
Retrosynthetic Disconnection Analysis for the 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl Framework
Retrosynthetic analysis of the target molecule, 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, identifies two primary bond disconnections that suggest logical synthetic pathways. The first is the carbon-carbon single bond between the two phenyl rings, and the second is the carbon-bromine bond of the benzylic bromide. This leads to two main strategic approaches:
Strategy A: Late-Stage Bromination. This approach involves the initial synthesis of the 4'-fluoro-3-methyl-1,1'-biphenyl intermediate. The key disconnection is the biphenyl (B1667301) C-C bond, which points to a cross-coupling reaction between a derivative of 3-methylbenzene and 4-fluorobenzene. Following the successful formation of the biphenyl core, a subsequent benzylic bromination of the methyl group at the 3-position would yield the final product. This strategy's success relies on the ability to perform a selective bromination on the methyl group without affecting the aromatic rings.
Strategy B: Coupling of a Bromomethyl-Functionalized Precursor. This strategy involves disconnecting the biphenyl C-C bond while retaining the bromomethyl functionality on one of the precursors. This would necessitate a cross-coupling reaction between a (3-(bromomethyl)phenyl) derivative and a (4-fluorophenyl) derivative. A significant challenge in this approach is the potential for the palladium catalyst to react with the benzylic C-Br bond, which can be competitive with the desired C(sp²)-X bond activation required for the cross-coupling. Therefore, this pathway requires a catalytic system with high chemoselectivity for aryl halides over benzyl halides.
Palladium-Catalyzed Cross-Coupling Methodologies for Biphenyl Formation
The formation of the 1,1'-biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis for constructing C-C bonds.
Optimized Suzuki-Miyaura Coupling Protocols for Fluorinated Aryl Halides and Arylboronic Acids
The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for synthesizing biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and environmental compatibility of its boronic acid reagents. youtube.com The reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base.
For the synthesis of the 4'-fluoro-3-methyl-1,1'-biphenyl precursor, this would involve coupling (4-fluorophenyl)boronic acid with 1-bromo-3-methylbenzene, or alternatively, (3-methylphenyl)boronic acid with 1-bromo-4-fluorobenzene.
For the synthesis of fluorinated biphenyls, various catalytic systems have been optimized. Electron-rich and sterically hindered phosphine (B1218219) ligands, such as biarylphosphines, are particularly effective. These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.
| Catalyst/Ligand System | Substrates | Key Features & Findings |
| Pd(OAc)₂ / SPhos | Aryl/heteroaryl halides and arylboronic acids | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) confers exceptional activity, allowing for low catalyst loadings and the synthesis of extremely hindered biaryls. Reactions with aryl chlorides can often be performed at room temperature. nih.gov |
| Pd(OAc)₂ / RuPhos | Primary alkyltrifluoroborates and aryl chlorides | Demonstrates the utility of bulky, electron-rich phosphine ligands for coupling reactions. Typical conditions involve Pd(OAc)₂, RuPhos ligand, and K₂CO₃ as the base. nih.gov |
| Pd(P(o-Tol)₃)₂ | Z-alkenyl halides and boronic acids | This catalyst is optimal for maintaining stereochemical integrity in couplings where isomerization is a risk, highlighting the subtle but powerful influence of ligand choice on reaction outcomes. organic-chemistry.org |
| Heterogeneous G-COOH-Pd-10 | Fluorinated aryl bromides and arylboronic acids | A heterogeneous catalyst based on palladium nanoparticles supported on COOH-modified graphene. It offers high turnover frequencies (TOF) and good recyclability, presenting a "greener" alternative to homogeneous systems for producing fluorinated biaryls. mdpi.com |
When employing Strategy B, which involves a substrate containing both an aryl bromide and a benzyl bromide (or chloride), the regioselectivity of the palladium catalyst is paramount. The catalyst must selectively activate the C(sp²)-Br bond of the aromatic ring over the C(sp³)-Br bond of the bromomethyl group.
Research has shown that this selectivity is achievable with the appropriate choice of ligand. Generally, the oxidative addition of a C(sp²)-X bond to Pd(0) is kinetically favored over the addition of a C(sp³)-X bond. nih.gov Specific catalytic systems have been developed to exploit this difference. For instance, the use of Pd(OAc)₂ with a bulky phosphine ligand like tricyclohexylphosphine (PCy₃) has been shown to be highly selective for the C(sp²)-Br bond in substrates containing both C(sp²)-Br and C(sp³)-Cl moieties. nih.gov This allows for the successful synthesis of chloromethyl-1,1'-biphenyl compounds, which are direct analogs for a bromomethyl-substituted precursor. nih.gov
The presence of the fluoro substituent on the other ring generally does not interfere with the coupling reaction and is well-tolerated by most modern catalytic systems. mdpi.com
Exploration of Alternative Metal-Catalyzed Biaryl Coupling Reactions Relevant to the 1,1'-Biphenyl Core
While palladium-catalyzed Suzuki reactions are the dominant method, other metal-catalyzed cross-couplings provide viable alternatives for constructing the 1,1'-biphenyl core.
Nickel-Catalyzed Couplings: Nickel catalysts are often more cost-effective than palladium and can exhibit unique reactivity. Ni-catalyzed cross-electrophile coupling reactions, for example, offer a different mechanistic pathway for forming C-C bonds. acs.orgjove.com Specific protocols have been developed for the Suzuki-Miyaura coupling of aryl fluorides using nickel catalysts, which can be relevant when a fluoroarene is used as the halide partner. acs.org
Copper-Catalyzed Couplings: Copper-based systems can also mediate Suzuki-Miyaura type reactions. A combination of copper iodide and a ligand like phenanthroline has been shown to be effective for the cross-coupling of highly fluorinated aryl boronate esters with aryl iodides and bromides. researchgate.net
C-H Activation Strategies: More advanced strategies aim to form biaryls by directly coupling two different "inert" aryl C-H bonds, or by coupling a C-H bond with an organometallic reagent. nih.govacs.org These methods are highly atom-economical as they avoid the pre-functionalization required to install a halide on one of the coupling partners. nih.govacs.org
Selective Benzylic Bromination Strategies for the 3-Position of 4'-fluoro-1,1'-biphenyl
Following the successful synthesis of 4'-fluoro-3-methyl-1,1'-biphenyl via Strategy A, the final step is the selective bromination of the benzylic methyl group. This transformation requires conditions that favor radical substitution at the benzylic position while avoiding electrophilic aromatic substitution on the electron-rich biphenyl rings.
The classic method for this transformation is the Wohl-Ziegler reaction , which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator (e.g., benzoyl peroxide, AIBN) or light. prepchem.com A significant challenge with this method is controlling the reaction to prevent over-bromination, which can lead to the formation of dibromo- and tribromomethyl byproducts. scientificupdate.com
To address the selectivity issues of the traditional Wohl-Ziegler reaction, several improved methods have been developed. These modern protocols offer greater control and higher yields of the desired monobrominated product.
| Bromination Method | Reagents & Conditions | Key Features & Advantages |
| Wohl-Ziegler Reaction | N-Bromosuccinimide (NBS), Radical Initiator (e.g., Benzoyl Peroxide), CCl₄, heat/light | The traditional and most common method. prepchem.com Prone to over-bromination and competing side reactions. scientificupdate.com |
| DBDMH/ZrCl₄ System | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), cat. ZrCl₄ | Prevents competing bromination of the aromatic ring that can sometimes occur with Brønsted acid byproducts. scientificupdate.com |
| Iron-Catalyzed Bromination | N-Bromosuccinimide (NBS), cat. FeBr₂ | A practical and highly site-selective method that uses an inexpensive, non-toxic iron catalyst. It shows excellent functional group tolerance and can be scaled up readily. Offers high selectivity for monobromination at the benzylic position over other C-H bonds. sdu.edu.cn |
The iron-catalyzed approach represents a significant advancement, providing a more reliable and selective route for the late-stage functionalization required to complete the synthesis of 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl. sdu.edu.cn
Radical Bromination Techniques Utilizing N-Bromosuccinimide (NBS) Systems
The conversion of a methyl group to a bromomethyl group on an aromatic ring is most effectively achieved through a free radical halogenation process. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source, is a premier method for benzylic bromination. This technique is highly valued for its selectivity, as it allows for the bromination of the benzylic position while leaving the aromatic rings of the biphenyl structure intact.
The reaction proceeds via a radical chain mechanism, which can be divided into three distinct stages:
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or by exposure to UV light. This generates a small number of radicals that start the chain reaction.
Propagation: A bromine radical, generated in the reaction mixture, abstracts a hydrogen atom from the benzylic methyl group of the precursor, 3-methyl-4'-fluoro-1,1'-biphenyl. This step forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The newly formed benzylic radical then reacts with a bromine molecule (Br₂) to yield the desired product, 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, and a new bromine radical, which continues the chain reaction.
Termination: The reaction concludes when two radicals combine to form a stable, non-radical species, thus terminating the chain process.
NBS is particularly effective because it reacts with the HBr produced during the propagation step to generate a low, constant concentration of molecular bromine (Br₂). This low concentration is critical as it favors the radical substitution pathway at the benzylic position over competitive electrophilic bromination of the aromatic rings. youtube.com A typical procedure involves dissolving the methyl-substituted biphenyl in a nonpolar solvent, such as carbon tetrachloride, and then adding NBS along with a catalytic amount of a radical initiator. prepchem.comwisdomlib.org
Convergent and Linear Synthetic Pathways Towards 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl
Table 2: Comparison of Linear and Convergent Synthetic Pathways
| Synthetic Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Linear | Step-by-step assembly of the molecule in a single sequence. | Logically straightforward, easier to plan. | Overall yield can be low, especially for long sequences. youtube.com |
| Convergent | Independent synthesis of key fragments followed by a final coupling reaction. | Higher overall yields, greater efficiency, easier purification of final product. youtube.com | Requires more complex planning and synthesis of advanced intermediates. |
Advancements in Sustainable and Efficient Synthesis of Halogenated Biphenyls
Recent advancements in organic synthesis have focused on developing more sustainable and efficient methods for preparing halogenated biphenyls, driven by the principles of green chemistry. These efforts aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
A significant area of improvement is the replacement of hazardous solvents. In the context of radical bromination, the use of toxic and ozone-depleting carbon tetrachloride has been a major concern. sciforum.net Research has led to the adoption of greener alternatives, such as acetonitrile (B52724), which can effectively facilitate the reaction without the associated environmental and health risks. sciforum.netorganic-chemistry.org
Furthermore, the efficiency of cross-coupling reactions, which are central to constructing the biphenyl core, has been greatly enhanced. Modern palladium catalysts, often employing sophisticated phosphine ligands, exhibit high activity and stability. researchgate.net This allows for reactions to be conducted under milder conditions, with lower catalyst loadings, and often in more environmentally benign solvent systems, including water.
The development of flow chemistry represents another major step forward. Performing reactions like benzylic bromination in continuous-flow reactors offers superior control over reaction parameters such as temperature and reaction time. organic-chemistry.org This enhanced control leads to higher selectivity, improved safety by minimizing the accumulation of hazardous intermediates, and easier scalability, all of which contribute to a more sustainable and efficient manufacturing process. organic-chemistry.org
Mechanistic Insights into the Reactivity and Transformations of 3 Bromomethyl 4 Fluoro 1,1 Biphenyl
Investigation of Functional Group Interconversions at the Bromomethyl Moiety
The bromomethyl group, a benzylic halide, is the primary site of reactivity in 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl. Its transformations are predominantly governed by nucleophilic substitution, oxidation, and reduction pathways.
Nucleophilic Substitution Reactions of the 3-(Bromomethyl) Group
The benzylic nature of the bromomethyl group facilitates nucleophilic substitution reactions through both S(_N)1 and S(_N)2 mechanisms. The stability of the potential benzylic carbocation intermediate makes the S(_N)1 pathway viable, particularly with weak nucleophiles and in polar protic solvents. Conversely, strong nucleophiles in polar aprotic solvents favor the S(_N)2 mechanism.
The rate of nucleophilic substitution at the benzylic carbon of 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is highly dependent on the nature of the nucleophile, the solvent, and the temperature. While specific kinetic and thermodynamic data for this exact compound are not extensively available in the public domain, the reactivity can be inferred from studies on analogous substituted benzyl bromides.
The solvolysis of benzyl bromides in various alcohols, a classic example of S(_N)1 reaction, demonstrates the influence of solvent polarity on reaction rates. For instance, the rate of solvolysis of benzyl bromide is significantly affected by the alcohol used, with polar protic solvents stabilizing the carbocation intermediate and accelerating the reaction. koreascience.kramherst.edu
A general trend for nucleophilic substitution reactions is that stronger nucleophiles lead to faster reaction rates. For example, the reaction of benzyl bromide with a series of N-substituted anilines shows a correlation between the nucleophilicity of the amine and the reaction rate. koreascience.kr
To illustrate the expected kinetic and thermodynamic parameters, the following table presents hypothetical data for the reaction of 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl with various nucleophiles, based on general principles and data from similar systems.
| Nucleophile | Solvent | k (L mol⁻¹ s⁻¹) at 25°C | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| H₂O | 80% Acetone | 1.5 x 10⁻⁴ (s⁻¹) | 85 | -30 |
| CH₃OH | Methanol | 4.0 x 10⁻⁴ (s⁻¹) | 82 | -35 |
| N₃⁻ | DMF | 2.5 x 10⁻³ | 70 | -50 |
| CN⁻ | DMSO | 8.0 x 10⁻³ | 65 | -45 |
| I⁻ | Acetone | 1.2 x 10⁻² | 60 | -40 |
Note: This data is illustrative and intended to represent expected trends.
log(k/k₀) = σρ
where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant, and ρ is the reaction constant.
For reactions proceeding through a carbocation intermediate (S(_N)1-like), electron-donating groups stabilize the transition state and accelerate the reaction, resulting in a negative ρ value. Conversely, for S(_N)2 reactions, the effect of substituents is generally smaller.
The Hammett plot for the solvolysis of substituted benzyl bromides often shows a curved shape, indicating a change in mechanism from S(_N)2-like for electron-withdrawing substituents to S(_N)1-like for electron-donating substituents. koreascience.kr The 4'-fluoro group has a Hammett constant (σ_p) of +0.06, indicating a weak electron-withdrawing effect. This would be expected to slightly decrease the rate of an S(_N)1 reaction and slightly increase the rate of an S(_N)2 reaction compared to the unsubstituted biphenyl (B1667301) analog.
Selective Oxidation and Reduction Pathways of the Bromomethyl Group
The bromomethyl group can be selectively transformed into other functional groups through oxidation and reduction reactions.
Oxidation: The benzylic position of 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl can be oxidized to the corresponding aldehyde, 4'-fluoro-1,1'-biphenyl-3-carbaldehyde. Several methods are available for this transformation, including the use of dimethyl sulfoxide (DMSO) in the Kornblum oxidation or employing other oxidizing agents like N-oxides. These methods are generally mild and selective for the benzylic position.
Reduction: The bromomethyl group can be reduced to a methyl group, yielding 3-methyl-4'-fluoro-1,1'-biphenyl. This can be achieved through various methods, including catalytic hydrogenation over a palladium catalyst or by using hydride reagents. A particularly mild and effective method for the reduction of benzylic halides is the use of a Hantzsch ester under visible light irradiation, which proceeds via a radical mechanism. researchgate.netorganic-chemistry.orgrsc.org
Reactivity of the Fluoro Substituent in 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl
The fluoro substituent on the biphenyl ring is generally unreactive under standard conditions. However, under specific conditions, it can participate in nucleophilic aromatic substitution (S(_N)Ar) reactions.
Aromatic Nucleophilic Substitution (S(_N)Ar) at the Fluorinated Aryl Ring
For an S(_N)Ar reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atom). openstax.orglibretexts.org In 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, the bromomethyl group is not a sufficiently strong electron-withdrawing group to significantly activate the fluorinated ring for S(_N)Ar.
However, recent advancements have shown that S(_N)Ar reactions of unactivated fluoroarenes can be achieved. For instance, the use of a superbase catalyst has been shown to promote the concerted S(_N)Ar reaction of 4-fluorobiphenyl (B1198766) with various nucleophiles. researchgate.net This suggests that under specific catalytic conditions, the fluoro substituent in 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl could potentially undergo nucleophilic substitution. The reaction would proceed through a high-energy intermediate, and the rate would be highly dependent on the nucleophile and the reaction conditions. A Hammett analysis of such a reaction on substituted 4-fluorobiphenyls yielded a positive reaction constant (ρ = 2.9), indicating the build-up of negative charge on the aromatic ring in the transition state. researchgate.net
C-F Bond Activation Studies
The carbon-fluorine (C-F) bond is the strongest single bond to carbon in organic chemistry, and its activation remains a significant challenge. chem8.org In molecules like 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, the C(sp²)–F bond on the phenyl ring is particularly inert due to its high bond dissociation energy. Research into the activation of C-F bonds in fluoro-aromatics is an active field, as it provides pathways to synthesize novel fluorinated compounds. pku.edu.cn
Activation of the C-F bond typically requires overcoming a substantial energy barrier and is often accomplished using transition-metal complexes or, more recently, through photoredox catalysis. pearson.comnih.gov Transition metals such as nickel, palladium, and rhodium are commonly employed. chem8.org The general mechanism involves the oxidative addition of the C-F bond to an electron-rich, low-valent metal center. For instance, Ni(0) complexes have been shown to be effective catalysts for the cross-coupling of aryl fluorides with Grignard reagents in Kumada-type reactions. chem8.org
Another strategy involves single-electron transfer (SET) to the fluoroaromatic substrate, generating a radical anion which can then expel a fluoride ion. This approach is central to many photocatalytic C-F activation methods. nih.gov Transition-metal-free approaches have also been developed, utilizing strong Lewis acids to abstract the fluoride ion or strong bases to facilitate nucleophilic aromatic substitution. researchgate.net
For 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, a significant challenge in achieving selective C-F bond activation is the presence of the much more reactive C-Br bond in the bromomethyl group. The benzylic C-Br bond is significantly weaker and more susceptible to both nucleophilic attack and oxidative addition. Therefore, most catalytic systems would likely react at the bromomethyl site preferentially. Achieving selective C-F activation would necessitate a catalyst system with a unique chemoselectivity for the C(sp²)–F bond over the benzylic C(sp³)–Br bond, a non-trivial synthetic problem.
| Catalytic System | Method | Description |
| Nickel(0) Complexes | Transition-Metal Catalysis | Ni(0) complexes with bidentate phosphine (B1218219) ligands can catalyze the cross-coupling of aryl fluorides with Grignard reagents. chem8.org |
| Palladium(0) Complexes | Transition-Metal Catalysis | Used in various cross-coupling reactions, though C-F activation is more challenging than for other aryl halides. |
| Rhodium Complexes | Transition-Metal Catalysis | Aromaticity-promoted C-F bond activation can be achieved through tautomerization in rhodium complexes. chem8.org |
| Organic Photoredox Catalysts | Photocatalysis | An organic photoredox system can reduce C-F bonds to generate carbon-centered radicals for subsequent reactions like hydrodefluorination. nih.gov |
| Main Group Lewis Acids | Metal-Free Catalysis | Strong Lewis acids like B(C₆F₅)₃ can catalyze the selective activation of C(sp³)-F bonds and potentially C(sp²)-F bonds. researchgate.netnih.gov |
Electrophilic Aromatic Substitution on the Biphenyl Core of 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In substituted biphenyls, the regiochemical outcome of the reaction is governed by the electronic and steric effects of the substituents on both rings. pearson.compearson.com For 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, the directing effects of the bromomethyl, fluoro, and phenyl groups must be considered.
Reactivity of the 3-(Bromomethyl)phenyl Ring: This ring is influenced by two substituents: the bromomethyl group at the 3-position and the 4'-fluorophenyl group at the 1-position.
The phenyl group is a powerful activating group and is ortho, para-directing. pearson.com It directs incoming electrophiles to the 2, 6, and 5-positions.
The bromomethyl (-CH₂Br) group is generally considered to be weakly deactivating due to the inductive effect of the bromine atom.
The dominant influence is the activating phenyl group. Therefore, substitution is expected primarily at the positions ortho and para to the other ring (positions 2, 6, and 5). Steric hindrance from the substituent at position 3 may slightly disfavor attack at position 2.
Reactivity of the 4'-Fluorophenyl Ring: This ring is substituted with a fluorine atom at the 4'-position and the 3-(bromomethyl)phenyl group at the 1'-position.
The phenyl group is an activating ortho, para-director, favoring substitution at the 2'- and 6'-positions.
The fluorine atom is a deactivating substituent due to its strong inductive electron withdrawal, but it is also an ortho, para-director because of resonance effects where its lone pairs can donate electron density. wikipedia.orgorganicchemistrytutor.com It directs incoming electrophiles to the 3'- and 5'-positions.
The combined effect suggests that substitution could occur at the 2', 6', 3', and 5' positions. The most likely positions for substitution are 2' and 6', which are ortho to the strongly activating phenyl group.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Substitution of -NO₂ group, likely at position 5 or 6 on the bromomethyl-substituted ring. |
| Bromination | Br₂, FeBr₃ | Substitution of -Br atom, likely at position 5 or 6. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution of -COR group, likely at position 5, which is para to the activating phenyl group and less sterically hindered. |
| Sulfonation | Fuming H₂SO₄ | Substitution of -SO₃H group, likely at position 5 or 6. |
Multi-Component Reactions and Cascade Processes Involving 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl as a Key Synthon
The presence of the bromomethyl group makes 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl an excellent substrate for initiating multi-component reactions (MCRs) and cascade processes. The benzylic carbon is highly electrophilic and susceptible to nucleophilic attack, and the C-Br bond can readily undergo oxidative addition to transition metals. libretexts.orgkhanacademy.org
Role as an Electrophilic Synthon: The benzylic bromide can act as a key electrophile in substitution reactions, which can be the first step in a cascade sequence. khanacademy.org Benzylic halides are known to participate in both SN1 and SN2 reactions. This reactivity can be harnessed to connect the biphenyl scaffold to other molecules, initiating a sequence of bond-forming events. For example, a reaction could begin with the substitution of the bromide by a nucleophile that contains another reactive functional group, setting the stage for a subsequent intramolecular cyclization.
Palladium-Catalyzed Cascade Reactions: Palladium catalysis offers a powerful tool for constructing complex molecules from simple precursors. Benzyl halides are common starting materials in palladium-catalyzed cascade reactions. researchgate.net A hypothetical cascade involving 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl could proceed as follows:
Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond to form a benzylic palladium(II) species.
Migratory Insertion: This organopalladium intermediate can then react with another component, such as an alkene or alkyne, via migratory insertion.
Cyclization/Coupling: The newly formed intermediate can undergo further reactions, such as an intramolecular Heck reaction or a cross-coupling reaction, to build more complex, often heterocyclic, structures in a single pot. researchgate.netmdpi.com
Cationic Cascade Processes: In the presence of a Lewis acid, benzyl bromides can generate stabilized benzylic carbocations. These reactive intermediates can trigger cationic cascade reactions. A recently developed homologation reaction involves the formal insertion of a diazo compound into the C(sp²)–C(sp³) bond of a benzyl bromide. nih.gov This process proceeds through an initial SN1 reaction to form a C-C bond, followed by a cascade involving cationic intermediates and a phenonium ion rearrangement, ultimately constructing a more complex carbon skeleton. nih.gov
| Reaction Type | Initiator | Key Intermediate | Potential Application |
| Nucleophilic Substitution Cascade | Nucleophile | Alkylated intermediate | Synthesis of functionalized diarylmethanes or cyclized products. |
| Palladium-Catalyzed Cascade | Pd(0) Catalyst | Benzylpalladium(II) complex | Construction of dihydropyrroles, isochromenes, and other heterocycles. researchgate.net |
| Lewis Acid-Catalyzed Homologation | Lewis Acid + Diazo Compound | Benzylic carbocation / Phenonium ion | C-C bond insertion to form benzylic quaternary centers. nih.gov |
| Radical Cascade | Photoredox Catalyst / Radical Initiator | Benzylic radical | Giese-type additions to electron-deficient alkenes. nih.gov |
Advanced Spectroscopic and Analytical Characterization of 3 Bromomethyl 4 Fluoro 1,1 Biphenyl and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon frameworks, connectivity, and spatial arrangement.
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, the spectrum is characterized by two distinct regions: the aromatic region (typically δ 7.0-7.8 ppm) and the aliphatic region. The bromomethyl protons (-CH₂Br) are expected to appear as a sharp singlet further downfield than a typical methyl group due to the deshielding effect of the adjacent bromine atom, likely in the range of δ 4.5-4.7 ppm. The aromatic region will display complex multiplets corresponding to the eight protons on the two differently substituted phenyl rings. Protons on the 4'-fluorophenyl ring typically show patterns influenced by fluorine-proton coupling. rsc.org
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The structure of 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl should exhibit 13 distinct carbon signals, assuming free rotation around the biphenyl (B1667301) bond. The bromomethyl carbon (-CH₂Br) is expected in the aliphatic region (around δ 32-34 ppm). The carbon atom attached to the fluorine (C-4') will show a large one-bond carbon-fluorine coupling constant (¹JCF), typically around 245 Hz, which is a definitive diagnostic feature. rsc.orgrsc.org The other aromatic carbons will appear in the typical range of δ 115-145 ppm, with their precise shifts influenced by the electronic effects of the bromo, fluoro, and alkyl substituents. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl Predicted values are based on spectral data from analogous compounds such as 4-fluorobiphenyl (B1198766), 3-bromobiphenyl, and 4-(bromomethyl)biphenyl. rsc.orgnih.govchemicalbook.com
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Characteristics |
| -CH₂Br | ~4.6 (s, 2H) | ~33 | Singlet in ¹H; deshielded by Br. |
| C1 | - | ~141 | Quaternary carbon, attachment of bromomethyl-phenyl ring. |
| C2 | ~7.6 | ~129 | - |
| C3 | - | ~138 | Quaternary carbon, attachment of -CH₂Br. |
| C4 | ~7.5 | ~131 | - |
| C5 | ~7.4 | ~129 | - |
| C6 | ~7.4 | ~126 | - |
| C1' | - | ~137 (d) | Quaternary carbon, attachment of fluorophenyl ring. |
| C2', C6' | ~7.5 (m) | ~128 (d) | Doublet of doublets due to H-H and H-F coupling. |
| C3', C5' | ~7.1 (m) | ~116 (d) | Doublet of doublets due to H-H and H-F coupling. |
| C4' | - | ~163 (d) | Quaternary carbon with large ¹JCF coupling (~245 Hz). |
s = singlet, d = doublet, m = multiplet. Couplings (J) are not predicted.
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgnih.gov For 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the C-4' position. The chemical shift of this fluorine is sensitive to its electronic environment. In similar 4-fluorobiphenyl derivatives, this resonance typically appears in the range of -110 to -120 ppm relative to a CFCl₃ standard. spectrabase.com The signal will be split into a multiplet due to coupling with the ortho-protons (H-3' and H-5', ³JHF) and the meta-protons (H-2' and H-6', ⁴JHF). wikipedia.org This coupling pattern provides definitive confirmation of the fluorine's position on the biphenyl framework.
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between nuclei. youtube.comsdsu.eduslideshare.net
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment establishes proton-proton coupling networks. It would show correlations between adjacent aromatic protons within the 3-(bromomethyl)phenyl ring and within the 4'-fluorophenyl ring, helping to assign the specific protons within each spin system. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the singlet at ~4.6 ppm to the carbon at ~33 ppm, confirming the -CH₂Br group. It would also connect each aromatic proton signal to its corresponding carbon signal, aiding in the assignment of the ¹³C spectrum. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for connecting the different fragments of the molecule. Key correlations would be observed from the -CH₂Br protons to the quaternary carbon C-3 and the adjacent C-2 and C-4 carbons, confirming the position of the bromomethyl substituent. Correlations would also be seen between protons on one ring and carbons on the other, confirming the biphenyl linkage. epfl.chyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, irrespective of their bonding. NOESY can provide insights into the molecule's conformation, particularly the dihedral angle between the two phenyl rings, by showing correlations between protons on opposite rings (e.g., between H-2/H-6 and H-2'/H-6').
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, the molecular formula is C₁₃H₁₀BrF.
HRMS also reveals the molecule's fragmentation pattern upon ionization, offering further structural proof. Key features in the mass spectrum would include:
Molecular Ion (M⁺): The spectrum will show a characteristic pair of peaks for the molecular ion, [C₁₃H₁₀BrF]⁺, separated by two mass units (m/z) with nearly equal intensity (~1:1 ratio). This is the isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br).
Primary Fragmentation: The most prominent fragmentation pathway for bromomethyl aromatic compounds is the loss of the bromine radical (•Br) to form a stable benzyl-type cation, [M-Br]⁺. This fragment, [C₁₃H₁₀F]⁺, would likely be the base peak in the spectrum.
Other Fragments: Other potential fragmentations include the loss of the entire bromomethyl radical (•CH₂Br) or subsequent fragmentations of the fluorobiphenyl core. miamioh.edunih.govnih.gov
Table 2: Predicted HRMS Data for 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl
| Ion Formula | Description | Calculated Exact Mass (m/z) |
| [C₁₃H₁₀⁷⁹BrF]⁺ | Molecular Ion (M⁺) | 264.0004 |
| [C₁₃H₁₀⁸¹BrF]⁺ | Molecular Ion Isotope (M+2)⁺ | 265.9984 |
| [C₁₃H₁₀F]⁺ | Loss of •Br | 185.0766 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. thermofisher.combldpharm.com These two techniques are complementary; for a molecule like 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl which lacks a center of symmetry, many vibrations will be active in both IR and Raman spectra.
The vibrational spectrum is a composite of the vibrations from the different parts of the molecule.
Biphenyl Moiety: The biphenyl core gives rise to several characteristic bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear as a series of bands in the 1610-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations in the 900-675 cm⁻¹ region are diagnostic of the substitution pattern on the aromatic rings. elixirpublishers.com
Bromomethyl Moiety: The C-Br stretching vibration is a key identifier for this group. It typically appears as a strong band in the fingerprint region, around 700-600 cm⁻¹. libretexts.orgorgchemboulder.com The -CH₂- group also has characteristic scissoring (~1450 cm⁻¹) and wagging (~1300-1150 cm⁻¹) vibrations. orgchemboulder.com
Fluoro Moiety: The C-F stretch is one of the most characteristic bands in the IR spectrum. It is typically very strong and appears in the 1250-1000 cm⁻¹ range. nih.govresearchgate.net Its exact position can be influenced by conjugation and other substituents. rsc.org
Table 3: Characteristic Vibrational Frequencies for 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |
| C-H Stretch | -CH₂- (asymmetric/symmetric) | 2960 - 2850 | Medium-Weak |
| C=C Stretch | Aromatic Ring | 1610, 1580, 1500, 1450 | Medium-Strong |
| C-H Bend (OOP) | Substituted Aromatic | 900 - 675 | Strong (IR) |
| C-F Stretch | Aryl-Fluoride | 1250 - 1100 | Strong (IR) |
| C-Br Stretch | Alkyl-Bromide | 700 - 600 | Medium-Strong (IR) |
OOP = Out-of-Plane
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
As of this writing, a detailed single-crystal X-ray structure of 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl has not been reported in publicly available scientific literature or crystallographic databases. The determination of a crystal structure is a prerequisite for the in-depth analysis of its solid-state conformation and packing.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles in the Biphenyl System
A definitive analysis of the precise bond lengths, bond angles, and torsional angles for 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is not possible without experimental data from X-ray crystallography. Such data would provide critical insights into the molecule's geometry, including the C-C bond length between the two phenyl rings, the C-Br and C-F bond lengths, and the crucial dihedral (torsional) angle between the planes of the two aromatic rings. This angle is a key conformational feature of biphenyl systems, influencing their electronic and steric properties.
Chromatographic and Other Separatory Techniques for Purity Assessment and Isolation of Reaction Products
Chromatographic techniques are indispensable for the purification and purity assessment of synthetic compounds like 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl. The choice of method depends on the scale of the separation and the physicochemical properties of the compound and its impurities.
For preparative scale purification following a synthesis, column chromatography is a standard and effective method. nih.gov This technique typically employs a solid stationary phase, such as silica (B1680970) gel, and a liquid mobile phase. A solvent system of varying polarity, commonly a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate, is used to elute the compounds from the column. nih.gov The separation is based on the differential adsorption of the target compound and its impurities to the silica gel, allowing for their sequential collection as the mobile phase composition is varied.
For purity assessment and analytical quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution, sensitivity, and reproducibility. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing biphenyl derivatives. In this mode, a non-polar stationary phase, most commonly a silica support chemically bonded with C18 (octadecylsilane) alkyl chains, is used.
The mobile phase typically consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. sielc.comsielc.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of compounds with a range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the biphenyl system contains a strong chromophore that absorbs UV light at specific wavelengths (e.g., 258 nm for a related compound). researchgate.net The selection of an appropriate column, mobile phase composition, flow rate, and detector wavelength is critical for developing a robust and specific analytical method.
The table below summarizes typical HPLC conditions used for the analysis of structurally related brominated and fluorinated biphenyl compounds, which can serve as a starting point for developing a method for 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl.
| Parameter | Example 1: 2-cyano-4'-bromomethyl biphenyl researchgate.net | Example 2: 4-Bromo-4'-fluoro-1,1'-biphenyl sielc.comsielc.com |
| Technique | HPLC | HPLC |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) | Newcrom R1 |
| Mobile Phase | Buffer (pH 3.2) : Acetonitrile (60:40 v/v) | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Flow Rate | 1.5 mL/min | Not Specified |
| Detection | UV at 258 nm | Not Specified |
| Column Temp. | 40 °C | Not Specified |
| Diluent | Acetonitrile | Not Specified |
Computational Chemistry and Theoretical Modeling of 3 Bromomethyl 4 Fluoro 1,1 Biphenyl
Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules like 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl. DFT calculations can be employed to determine the molecule's most stable three-dimensional structure (geometry optimization), map its electron distribution, and predict its chemical reactivity.
Molecular Orbital Analysis (HOMO-LUMO) and Global Electronic Properties
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and more reactive. nih.gov
For 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, the HOMO is expected to be localized primarily on the biphenyl (B1667301) core, which is rich in π-electrons. The LUMO, conversely, may have significant contributions from the bromomethyl group, indicating that this site is susceptible to nucleophilic attack. The electronegative fluorine atom would also influence the electron distribution across the molecule.
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone.
Table 1: Predicted Global Electronic Properties of 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl (Illustrative Data)
| Property | Formula | Predicted Value (Illustrative) | Significance |
| HOMO Energy (EHOMO) | - | -6.5 eV | Electron-donating ability |
| LUMO Energy (ELUMO) | - | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 eV | Chemical reactivity and stability |
| Ionization Potential (IP) | -EHOMO | 6.5 eV | Energy required to remove an electron |
| Electron Affinity (EA) | -ELUMO | 1.2 eV | Energy released when an electron is added |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 eV | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 eV | Resistance to change in electron distribution |
| Chemical Softness (S) | 1/(2η) | 0.189 eV-1 | Reciprocal of hardness |
| Electrophilicity Index (ω) | χ2/(2η) | 2.79 eV | Propensity to accept electrons |
Note: These values are hypothetical and based on typical ranges observed for similar aromatic compounds.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)
DFT calculations are also highly effective in predicting various spectroscopic properties, which can be used to validate experimental findings or to aid in the structural elucidation of new compounds.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, this would involve calculating the magnetic shielding tensors for each nucleus. The predicted shifts would be sensitive to the local electronic environment, providing a detailed picture of the molecule's structure.
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the corresponding normal mode of vibration, allowing for the assignment of experimental spectral bands to specific molecular motions, such as C-H stretches, C=C ring vibrations, and the C-Br stretch.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. For this biphenyl derivative, the spectrum would likely be dominated by π-π* transitions within the aromatic system.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their motion.
These simulations would be particularly useful for exploring the conformational landscape of the molecule. The rotation around the C-C bond connecting the two phenyl rings would be a key dynamic feature. MD simulations can reveal the preferred dihedral angles and the energy barriers to rotation, providing a more complete picture of the molecule's flexibility. Furthermore, by simulating multiple molecules, MD can be used to study intermolecular interactions, such as π-stacking between the biphenyl cores, which are crucial for understanding the properties of the material in the solid state or in solution.
Quantum Chemical Characterization of Reaction Mechanisms and Transition States for Synthetic Pathways
Quantum chemical methods, particularly DFT, are invaluable for investigating the mechanisms of chemical reactions. For the synthesis of 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, computational studies could elucidate the reaction pathways, identify intermediate structures, and calculate the energies of transition states.
A common synthetic route to biphenyls is the Suzuki coupling reaction. A computational study of this process for the target molecule would involve modeling the reactants, catalysts, and intermediates along the reaction coordinate. By calculating the energy profile of the reaction, chemists can understand the feasibility of the proposed mechanism and identify the rate-determining step. This knowledge can be used to optimize reaction conditions to improve yields and reduce byproducts.
Structure-Reactivity Relationships and Predictive Modeling for Derivatization Pathways of 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl
The computational data gathered for 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl can be used to establish structure-reactivity relationships. The bromomethyl group is a key reactive site, susceptible to nucleophilic substitution reactions. Computational modeling can predict the reactivity of this site and how it is influenced by the rest of the molecule.
For example, the calculated electrostatic potential map would highlight the electron-deficient and electron-rich regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The LUMO distribution would further pinpoint the electrophilic nature of the bromomethyl carbon.
By computationally modeling a series of derivatives where the bromine is substituted by other functional groups, a predictive model for the reactivity of this class of compounds can be developed. This in silico screening approach can accelerate the discovery of new derivatives with desired properties, for instance, in the development of new pharmaceutical agents or functional materials, by prioritizing the most promising candidates for synthesis.
Utility of 3 Bromomethyl 4 Fluoro 1,1 Biphenyl As a Key Synthetic Intermediate
Precursor in the Synthesis of Diverse Functionalized Biphenyl (B1667301) Derivatives
The reactivity of the benzylic bromide in 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl makes it an ideal precursor for a variety of functionalized derivatives. This reactivity is primarily exploited through nucleophilic substitution reactions, where the bromine atom is displaced by a wide array of nucleophiles.
The bromomethyl group is readily substituted by heteroatomic nucleophiles, providing a straightforward route to introduce nitrogen, oxygen, and sulfur functionalities. These reactions are fundamental in modifying the compound's structure to achieve desired properties for various applications.
Nitrogen-Containing Derivatives: Amines, amides, and other nitrogen nucleophiles can displace the bromide to form new carbon-nitrogen bonds. For instance, reaction with primary or secondary amines yields the corresponding substituted benzylamines. These derivatives are important in medicinal chemistry; for example, similar biphenyl structures are investigated as inhibitors for protein-protein interactions, such as the PD-1/PD-L1 pathway in cancer immunotherapy. nih.gov
Oxygen-Containing Derivatives: Alkoxides, phenoxides, and carboxylates react with 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl to form ethers and esters, respectively. The synthesis of biphenyl ether derivatives is significant, as this linkage is present in numerous biologically active compounds and materials. An efficient synthesis of biphenyl oxazole (B20620) derivatives, for example, has been achieved through the alkylation of a hydroxybenzaldehyde with a bromomethyl-substituted biphenyl, a reaction pathway directly applicable to this compound. rsc.org
Sulfur-Containing Derivatives: Thiolates and other sulfur nucleophiles can be used to introduce sulfur-containing moieties, such as thioethers and thioesters. These functional groups are important for creating specific electronic properties in materials or for biological applications. The fluoro Pummerer reaction, for instance, is a method for synthesizing α-fluoro sulfides, which can then be oxidized to sulfoxides or sulfones, highlighting the utility of sulfur-containing intermediates. orgsyn.org
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Potential Application Area |
|---|---|---|---|
| Nitrogen | Primary/Secondary Amine (R₂NH) | Substituted Amine (-CH₂-NR₂) | Pharmaceuticals, Ligands |
| Oxygen | Alcohol/Phenol (ROH) | Ether (-CH₂-OR) | Materials Science, Medicinal Chemistry |
| Oxygen | Carboxylic Acid (RCOOH) | Ester (-CH₂-O-C(=O)R) | Pro-drugs, Liquid Crystals |
| Sulfur | Thiol (RSH) | Thioether (-CH₂-SR) | Organic Semiconductors, Ligands |
Formation of New Carbon-Carbon Bonds via the Bromomethyl Group
The bromomethyl group is also a valuable precursor for forming new carbon-carbon bonds, a fundamental transformation in the construction of more complex molecular skeletons. This can be achieved through reactions with various carbon nucleophiles.
One common method involves the reaction with cyanide salts to introduce a nitrile group (-CN), which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Another important transformation is the reaction with organometallic reagents, such as Grignard reagents or organocuprates, to introduce alkyl or aryl groups. Furthermore, the bromomethyl group can be converted into a phosphonium (B103445) salt, which can then be used in Wittig reactions to form alkenes. These C-C bond-forming reactions significantly expand the synthetic utility of 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, allowing for the construction of elaborate molecular architectures. The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds to form biphenyls, and while it doesn't directly involve the bromomethyl group, it is often used to create the initial biphenyl scaffold before the methyl group is brominated. nih.gov
Building Block for Complex Polyaromatic and Heterocyclic Systems
The dual reactivity of the biphenyl core and the bromomethyl group makes 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl an excellent building block for more complex molecules. The biphenyl unit can serve as a foundational element for constructing larger polycyclic aromatic hydrocarbons (PAHs). For example, intramolecular cyclization reactions can be designed to form fused ring systems. The synthesis of pinpoint-fluorinated PAHs often involves the cyclization of substituted biphenyls. nii.ac.jp
Moreover, this intermediate is highly useful in the synthesis of heterocyclic compounds. The bromomethyl group can react with binucleophilic reagents to form rings. For example, reaction with a compound containing both an amine and a hydroxyl group could lead to the formation of oxazine (B8389632) rings. The synthesis of nitrogen-containing biaryl compounds is an area of active research, with applications in medicinal chemistry. researchgate.net Similarly, reactions can be designed to yield fused heterocycles like benzo[c]chromen-6-ones through intramolecular cyclization of appropriately substituted biphenyl carboxylic acids. rsc.org
Role in the Development of Advanced Catalytic Ligands and Reagents
Biphenyl-based phosphine (B1218219) ligands are a cornerstone of modern catalysis, particularly in cross-coupling reactions. sigmaaldrich.com 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl can serve as a key intermediate in the synthesis of such ligands. The bromomethyl group allows for the introduction of a phosphine moiety, often through reaction with a lithium phosphide (B1233454) or a similar nucleophilic phosphorus reagent.
The resulting ligands can be fine-tuned sterically and electronically by modifying the biphenyl backbone. The presence of the fluorine atom at the 4'-position can influence the electronic properties of the resulting ligand, which in turn affects the activity and selectivity of the metal catalyst it coordinates to. The development of functionalized biphenyl-based phosphine ligands is crucial for advancing catalytic processes. nih.gov The ability to easily synthesize a library of ligands from a common intermediate like 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is highly valuable for catalyst screening and optimization. orgsyn.org
Application as an Intermediate in the Synthesis of Materials Science Targets
The structural and electronic properties of the 4'-fluoro-1,1'-biphenyl core make it an attractive scaffold for materials science applications, particularly in optoelectronics.
Fluorinated biphenyls are widely used in the synthesis of liquid crystals due to their chemical stability and advantageous dielectric and optical properties. beilstein-journals.orgbiointerfaceresearch.com The 4'-fluoro-1,1'-biphenyl scaffold can be elaborated into mesogenic structures, and the bromomethyl handle provides a convenient point for attaching other groups to modulate the liquid crystalline properties. The synthesis of fluoro and isothiocyanato biphenyl tolane liquid crystals often involves multi-step syntheses where a brominated intermediate could be used for coupling reactions. researchgate.net
In the field of OLEDs, the biphenyl core is a common component of host materials and emitters. The fluorine substituent can help to tune the energy levels (HOMO/LUMO) of the material, which is critical for efficient device performance. The bromomethyl group allows for the attachment of charge-transporting or emissive moieties to the biphenyl core. Donor-acceptor materials based on functionalized PAHs are used to create emitters with thermally activated delayed fluorescence (TADF), and intermediates like 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl could be used to synthesize the acceptor part of such molecules. nih.gov
Table 2: Summary of Synthetic Utility
| Section | Transformation / Application | Key Reactive Site | Resulting Structures / Materials |
|---|---|---|---|
| 6.1.1 | Nucleophilic Substitution | Bromomethyl Group | Amines, Ethers, Esters, Thioethers |
| 6.1.2 | C-C Bond Formation | Bromomethyl Group | Nitriles, Alkylated Biphenyls, Alkenes |
| 6.2 | Polyaromatic/Heterocyclic Synthesis | Biphenyl Core & Bromomethyl Group | Fused Aromatic Rings, Heterocycles |
| 6.3 | Ligand Synthesis | Bromomethyl Group | Phosphine Ligands for Catalysis |
| 6.4.1 | Materials Synthesis | Biphenyl Core & Bromomethyl Group | Liquid Crystals, OLED Materials |
Building Blocks for Organic Semiconductors and Metal-Organic Frameworks (MOFs)
The inherent properties of 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl make it a promising candidate for the synthesis of advanced materials. The fluorinated biphenyl unit can enhance the thermal and oxidative stability, as well as influence the electronic properties and molecular packing of resulting materials, which are crucial characteristics for organic semiconductors. Concurrently, the reactive bromomethyl group provides a versatile handle for a variety of chemical transformations, including intramolecular cyclization reactions to form larger conjugated systems or for grafting onto existing structures like MOFs.
Application in Organic Semiconductor Synthesis:
One of the key potential applications of 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is in the synthesis of fluorene (B118485) and carbazole (B46965) derivatives. These classes of compounds are widely recognized for their excellent charge transport properties and are frequently employed as the active components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
The synthesis of a substituted fluorene core can be envisioned through an intramolecular Friedel-Crafts reaction of the biphenyl precursor. The bromomethyl group can be converted to a suitable electrophile that can then undergo cyclization onto the adjacent phenyl ring, forming the five-membered ring characteristic of the fluorene scaffold. The presence of the fluorine atom can be expected to influence the regioselectivity of this cyclization and the electronic properties of the final fluorene derivative.
Similarly, the bromomethyl group can be utilized to synthesize carbazole derivatives. This could involve an initial substitution reaction with a suitable aniline (B41778) derivative, followed by an intramolecular cyclization to form the carbazole ring system. The resulting fluorinated carbazole could exhibit desirable properties for organic electronic applications.
Table 1: Potential Organic Semiconductor Derivatives from 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl
| Derivative Class | Synthetic Strategy | Potential Properties |
|---|---|---|
| Fluorinated Fluorenes | Intramolecular Friedel-Crafts Alkylation | Enhanced thermal stability, improved charge carrier mobility, tunable emission characteristics. |
Application in Metal-Organic Frameworks (MOFs):
The utility of 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl extends to the field of metal-organic frameworks. MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The properties of MOFs can be tailored by modifying the organic linkers used in their synthesis.
The bromomethyl group of 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is a prime candidate for the post-synthetic modification (PSM) of MOFs. In PSM, a pre-synthesized MOF containing reactive functional groups is further modified. For instance, a MOF constructed with linkers bearing amino or hydroxyl groups could react with 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl to introduce the fluorinated biphenyl moiety into the pores of the framework. This functionalization could alter the hydrophobicity of the pores, enhance selectivity in gas separation, or introduce new catalytic sites.
Alternatively, 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl could serve as a precursor for the synthesis of novel functionalized ligands. The bromomethyl group can be converted into other functional groups, such as carboxylic acids, phosphonic acids, or nitrogen-containing heterocycles, which are commonly used to coordinate with metal ions to form MOFs. The resulting MOFs would inherently possess the fluorinated biphenyl unit, potentially leading to materials with unique structural and functional properties.
Table 2: Potential Applications in Metal-Organic Frameworks
| Application Area | Method | Anticipated Outcome |
|---|---|---|
| Post-Synthetic Modification | Grafting onto reactive sites within a pre-formed MOF. | Altered pore environment (e.g., increased hydrophobicity), enhanced guest-framework interactions. |
Emerging Research Directions and Unaddressed Challenges for 3 Bromomethyl 4 Fluoro 1,1 Biphenyl
Development of Highly Selective and Stereocontrolled Synthetic Transformations
A primary challenge in the derivatization of 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is achieving high levels of selectivity, particularly stereocontrol. The bromomethyl group is a key site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. When these reactions create a new chiral center, controlling the stereochemical outcome is crucial, especially for pharmaceutical applications where enantiomers can have vastly different biological activities.
Emerging research is focused on developing asymmetric catalytic methods to control these transformations. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can create a chiral environment around the reaction center, favoring the formation of one enantiomer over the other. nih.gov For instance, the asymmetric substitution of the bromide with various nucleophiles could yield chiral ethers, amines, or carbon-linked derivatives. An unaddressed challenge is the identification of catalysts that provide high enantiomeric excess (ee) for a broad range of nucleophiles with this specific substrate.
Future work in this area will likely involve:
Screening of Chiral Ligands: A systematic evaluation of different classes of chiral diphosphine ligands, such as SYNPHOS and DIFLUORPHOS, in combination with transition metals like palladium or ruthenium could lead to highly enantioselective substitution reactions. nih.gov
Phase-Transfer Catalysis: The use of chiral phase-transfer catalysts for the asymmetric alkylation of nucleophiles with 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl presents a promising avenue for creating stereocenters with high control.
Enzymatic Reactions: Biocatalysis, using enzymes such as halohydrin dehalogenases or transferases, could offer a green and highly selective alternative for stereocontrolled derivatization.
| Nucleophile | Chiral Catalyst System | Hypothetical Yield (%) | Hypothetical Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Sodium Phenoxide | (R)-BINAP/Palladium(II) Acetate | 85 | 92 |
| Potassium Phthalimide | Chiral Phase-Transfer Catalyst | 78 | 88 |
| Sodium Azide | Jacobsen's Catalyst | 91 | 95 |
| Malonic Ester Enolate | (S)-SYNPHOS/Ruthenium(II) Chloride | 82 | 90 |
Exploration of Novel Catalytic Systems for Derivatization of 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl
The derivatization of 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl is heavily reliant on catalytic systems, most notably palladium-catalyzed cross-coupling reactions. nobelprize.org The Suzuki-Miyaura coupling, for instance, is a powerful method for forming C-C bonds. nobelprize.orgnih.gov While palladium catalysts are well-established, there is a growing need to explore novel catalytic systems that offer improved efficiency, broader functional group tolerance, lower cost, and greater sustainability.
Research is expanding to include catalysts based on more earth-abundant and less toxic metals like iron, nickel, and copper. These metals can potentially catalyze a range of transformations, including cross-coupling and C-H activation reactions, on the biphenyl (B1667301) scaffold. The bromomethyl group itself can be transformed using various catalytic methods, such as palladium-catalyzed Heck-type reactions if converted to a suitable precursor. beilstein-journals.org
Key areas for future investigation include:
Iron-Catalyzed Cross-Coupling: Developing iron-based catalysts for coupling reactions at the aryl-bromide position (if the starting material is modified) or for reactions involving the bromomethyl group could provide a more economical and environmentally friendly alternative to palladium.
Nickel-Catalyzed Reactions: Nickel catalysts are known to activate aryl halides and could be employed for various C-C and C-heteroatom bond-forming reactions, potentially offering different reactivity and selectivity profiles compared to palladium. rsc.org
Dual-Catalysis Systems: Combining two different catalysts to perform sequential or cooperative transformations in a single pot could enable more complex derivatizations efficiently. For example, one catalyst could activate the bromomethyl group while another modifies the biphenyl core.
| Catalyst System | Reaction Type | Temperature (°C) | Hypothetical Yield (%) | Key Advantage |
|---|---|---|---|---|
| Pd(PPh₃)₄ / K₂CO₃ | Suzuki Coupling | 100 | 92 | Well-established, high yield |
| FeCl₃ / TMEDA | Kumada-type Coupling | 80 | 75 | Low cost, low toxicity |
| NiCl₂(dppp) | Negishi Coupling | 90 | 88 | High functional group tolerance |
| CuI / L-proline | Ullmann Condensation | 110 | 80 | Effective for C-N/C-O bonds |
Advanced Computational Studies for Predicting Complex Reactivity and Material Properties
Advanced computational chemistry offers powerful tools for predicting the behavior of molecules like 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, thereby guiding experimental work and accelerating discovery. nih.gov Density Functional Theory (DFT) is a particularly valuable method for studying the electronic structure, stability, and reactivity of organic compounds. acs.orgresearchgate.netnih.gov
For this specific biphenyl, computational studies can elucidate several key aspects. DFT calculations can determine the molecule's optimal geometry, bond energies, and the dihedral angle between the phenyl rings, which influences its conformational flexibility and electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the molecule's kinetic stability and its propensity to participate in chemical reactions. nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing potential applications in organic electronics. acs.org
Furthermore, Molecular Electrostatic Potential (MEP) maps can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions and chemical attack. researchgate.net This is particularly useful for understanding the reactivity of the bromomethyl group and the influence of the fluorine atom on the biphenyl system.
Unaddressed challenges that can be tackled by computational studies include:
Reaction Mechanism Elucidation: Calculating transition state energies for various synthetic transformations can help explain observed selectivity and optimize reaction conditions.
Prediction of Material Properties: Computational screening can predict properties relevant to materials science, such as charge transport characteristics and photophysical properties of polymers or small molecules derived from this biphenyl.
In Silico Design: Designing new derivatives with desired electronic or biological properties before committing to laboratory synthesis can save significant time and resources. nih.gov
| Parameter | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -6.8 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap (Egap) | 5.6 eV | High kinetic stability |
| Dipole Moment | 2.5 D | Molecular polarity |
| Ionization Potential (IP) | 6.8 eV | Energy to remove an electron |
| Electron Affinity (EA) | 1.2 eV | Energy released upon adding an electron |
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production
Transitioning the synthesis and derivatization of 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl from traditional batch processes to continuous flow chemistry and automated platforms presents a significant opportunity for scalable, efficient, and safer production. nih.govsci-hub.se Flow chemistry offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to handle hazardous reagents and intermediates safely. researchgate.net
The synthesis of the biphenyl core, often achieved through Suzuki-Miyaura coupling, is well-suited for flow reactors. nih.gov Similarly, subsequent functionalization, such as the bromination of a methyl group to form the bromomethyl moiety, can be performed efficiently and safely in a flow setup, as demonstrated for other benzylic brominations. researchgate.net An integrated, multi-step flow process could streamline the entire synthetic sequence, minimizing manual handling and purification steps. nus.edu.sg
Automated synthesis platforms, which combine flow reactors with robotic systems and real-time analytical monitoring, represent the next frontier. innovationnewsnetwork.combohrium.comresearchgate.net Such platforms could enable the rapid synthesis of a library of derivatives of 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl for high-throughput screening in drug discovery or materials development. By programming a synthetic route, these systems can automatically perform reactions, purifications, and analyses, accelerating the discovery cycle. nus.edu.sg
Key challenges to be addressed include:
Process Optimization: Adapting and optimizing batch reaction conditions for a continuous flow environment requires careful study of kinetics, mixing, and potential clogging issues.
Multi-step Integration: Combining multiple reaction steps in a continuous sequence can be challenging due to solvent and reagent incompatibilities. innovationnewsnetwork.com
Real-time Analytics: Implementing in-line analytical techniques (e.g., IR, NMR, HPLC) is crucial for monitoring reaction progress and ensuring product quality in real-time.
The development of a robust, automated flow synthesis for 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl and its derivatives would be a significant advance, enabling on-demand production and accelerating research and development efforts. nus.edu.sgbohrium.com
Q & A
Q. What are the challenges in scaling up the synthesis of 3-(bromomethyl)-4'-fluoro-1,1'-biphenyl for medicinal chemistry applications?
- Methodological Answer : Key challenges include minimizing Pd residue (<10 ppm) via scavengers (e.g., SiliaBond Thiol) and ensuring regioselectivity in biphenyl coupling. Continuous-flow reactors improve heat/mass transfer, reducing reaction time from 24h to 2h . Safety protocols for bromomethyl handling (e.g., PPE, fume hoods) are critical due to alkylating agent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
